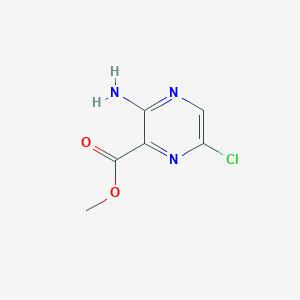

Methyl 3-amino-6-chloropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJCAJHSHUPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356460 | |

| Record name | Methyl 3-amino-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-03-3 | |

| Record name | Methyl 3-amino-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-6-chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-6-chloropyrazine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 3-amino-6-chloropyrazine-2-carboxylate is a highly functionalized pyrazine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic substitution pattern, featuring an amino group, a chloro group, and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of complex heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization, and its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. For researchers and drug development professionals, this molecule represents a key intermediate for accessing novel chemical matter with significant therapeutic potential.

Physicochemical Properties and Chemical Identifiers

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological environments.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1458-03-3 | [1] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Pale Yellow Solid | [2] |

| Melting Point | 159-161 °C | [2] |

| Boiling Point (Predicted) | 334.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.465 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa (Predicted) | -1.67 ± 0.10 | [2] |

| Canonical SMILES | COC(=O)C1=NC(=CN=C1N)Cl | |

| InChI Key | FHNINJWBKUOOAV-UHFFFAOYSA-N |

Synthesis and Mechanistic Elucidation

The synthesis of this compound is most commonly achieved through the electrophilic chlorination of its precursor, Methyl 3-aminopyrazine-2-carboxylate, using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is efficient and provides a high yield of the desired product.[2]

Experimental Protocol

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

N-chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 1 L three-neck flask, dissolve Methyl 3-aminopyrazine-2-carboxylate (100 g, 0.653 mol) in acetonitrile (500 mL).[2]

-

Add N-chlorosuccinimide (NCS) (87.2 g, 0.653 mol) to the solution.[2]

-

Heat the reaction mixture to 82 °C and maintain this temperature with stirring for 12 hours to ensure the reaction goes to completion.[2]

-

After 12 hours, remove the acetonitrile solvent by distillation under reduced pressure.[2]

-

The resulting crude product is then purified by recrystallization from a mixed solvent system of petroleum ether and ethyl acetate.[2]

-

The final product, this compound, is obtained as bright green crystals (112.7 g, 92% yield).[2]

Causality Behind Experimental Choices

-

Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is selected as the chlorinating agent due to its ability to act as a source of electrophilic chlorine (Cl⁺) under neutral to slightly acidic conditions. It is a stable, easy-to-handle solid, making it a safer and more convenient alternative to gaseous chlorine.

-

Solvent Selection: Acetonitrile is an appropriate solvent for this reaction as it is relatively polar, capable of dissolving the reactants, and has a suitable boiling point for the reaction temperature. It is also relatively inert under the reaction conditions.

-

Reaction Temperature and Time: The reaction is heated to 82 °C for 12 hours to provide sufficient thermal energy to overcome the activation energy of the electrophilic aromatic substitution, ensuring a high conversion rate to the desired product.[2]

-

Purification Method: Recrystallization is an effective method for purifying the solid product, as it allows for the removal of unreacted starting materials and the succinimide byproduct, resulting in a high-purity crystalline final product.[2]

Detailed Reaction Mechanism

The chlorination of Methyl 3-aminopyrazine-2-carboxylate with NCS proceeds via an electrophilic aromatic substitution mechanism. The amino group at the 3-position is a strong activating group, directing the electrophilic attack to the ortho and para positions. In this case, the 6-position is electronically favored for substitution.

Caption: Electrophilic Aromatic Substitution Mechanism.

Analytical Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted mass spectrometry data and representative spectroscopic data for structurally similar compounds to aid in characterization.

Mass Spectrometry (Predicted)

The following table summarizes the predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.02213 |

| [M+Na]⁺ | 210.00407 |

| [M-H]⁻ | 186.00757 |

Data obtained from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Data)

¹H NMR (DMSO-d₆, 300 MHz) of 3-Amino-6-chloropyridazine: The aromatic protons on the pyridazine ring would be expected to appear in the downfield region, typically between δ 6.0 and 8.0 ppm. The amino protons would likely appear as a broad singlet.

¹³C NMR (DMSO-d₆, 75.4 MHz) of 3-Amino-6-chloropyridazine: The carbon atoms of the heterocyclic ring would resonate in the aromatic region of the spectrum, generally between δ 110 and 160 ppm.

Infrared (IR) Spectroscopy (Representative Data)

The IR spectrum of a similar compound, 3-amino-6-chloropyridazine, would show characteristic absorption bands. For the title compound, one would expect to see:

-

N-H stretching: Around 3300-3500 cm⁻¹ from the amino group.

-

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ from the methyl ester carbonyl group.

-

C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, characteristic of the pyrazine ring.

-

C-Cl stretching: Typically in the fingerprint region, below 800 cm⁻¹.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The pyrazine core serves as a versatile scaffold that can be elaborated to interact with the ATP-binding site of various kinases.

Synthesis of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors

The title compound is a key reagent in the design and synthesis of aminopyrazine derivatives that act as inhibitors of MK-2.[2] MK-2 is a serine/threonine kinase involved in inflammatory signaling pathways, making it an attractive target for the treatment of inflammatory diseases.

Caption: General synthetic workflow to kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The aminopyrazine core of molecules derived from the title compound typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The substituents at the 6-position (derived from the chloro group) and the elaboration of the ester and amino groups allow for the exploration of different pockets within the active site to enhance potency and selectivity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise.[3]

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data (e.g., LD50) is not available, the safety precautions for similar compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically valuable and versatile building block with significant applications in the field of drug discovery. Its efficient synthesis and the strategic placement of its functional groups make it an ideal starting material for the creation of diverse libraries of compounds, particularly for targeting protein kinases. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this important chemical entity, enabling them to leverage its full potential in their research and development endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-aminopyrazinecarboxylate. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Retrieved January 31, 2026, from [Link]

-

PubMed. (2014). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Retrieved January 31, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved January 31, 2026, from [Link]

-

Science of Synthesis. (n.d.). Pyrazines. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2018). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Retrieved January 31, 2026, from [Link]

-

DigitalCommons@TMC. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2016). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved January 31, 2026, from [Link]

-

ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

-

MDPI. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Retrieved January 31, 2026, from [Link]

-

International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Retrieved January 31, 2026, from [Link]

-

PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved January 31, 2026, from [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 31, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Chlorination - Common Conditions. Retrieved January 31, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, April 2). Electrophilic Aromatic Substitution - Chlorination. YouTube. Retrieved January 31, 2026, from [Link]

-

Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science. Retrieved January 31, 2026, from [Link]

-

MDPI. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Applied Sciences. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Retrieved January 31, 2026, from [Link]

-

PubMed Central. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Retrieved January 31, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved January 31, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-amino-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-6-chloropyrazine-2-carboxylate, a key building block in the synthesis of innovative therapeutics, presents a unique set of handling and safety considerations.[1] This guide provides an in-depth analysis of its chemical hazards, outlines robust protocols for its safe use, and details emergency procedures to ensure the well-being of laboratory personnel and the integrity of research. By understanding the causality behind these safety recommendations, researchers can foster a culture of proactive risk management in the laboratory.

Section 1: Hazard Identification and Risk Assessment

This compound is a halogenated aromatic compound that requires careful handling due to its potential health effects. While comprehensive toxicological data is not fully available, the Globally Harmonized System (GHS) classifications provided by suppliers offer a clear directive for precautionary measures.

The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2] It is imperative to treat this compound with the respect due to a potentially hazardous substance and to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Warning | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

The Rationale Behind a Cautious Approach

The presence of a chlorine atom on the pyrazine ring, a common feature in many biologically active molecules, necessitates a heightened awareness of potential reactivity and metabolic pathways.[4] Halogenated aromatic compounds can exhibit unpredictable toxicological profiles, and the amino and carboxylate groups add further chemical functionality that could interact with biological systems. Therefore, the recommended safety protocols are not merely procedural; they are a scientifically grounded approach to mitigating unknown risks.

Section 2: Safe Handling and Engineering Controls

The cornerstone of safely handling this compound is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.

The Primary Barrier: Engineering Controls

All work with solid or solutions of this compound should be conducted in a properly functioning chemical fume hood.[5] This is the most critical engineering control as it minimizes the inhalation of any dust or aerosols. The causality is simple: preventing the compound from entering the ambient air of the laboratory is the first and most effective line of defense.

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for handling this compound.

Section 3: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical. The following table details the minimum PPE requirements for handling this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Safety glasses with side shields or chemical goggles[6] | Nitrile gloves (double-gloving recommended)[7] | Laboratory coat[7] | Not required if in a fume hood |

| Handling Solutions | Chemical goggles[6] | Nitrile gloves[7] | Laboratory coat[7] | Not required if in a fume hood |

| Potential for Aerosol Generation | Chemical goggles and face shield[7] | Nitrile gloves[7] | Laboratory coat and apron | NIOSH-approved respirator with appropriate cartridges if outside a fume hood[7] |

The rationale for these recommendations is rooted in the known hazards. Chemical goggles protect against splashes that could cause serious eye irritation.[3] Nitrile gloves provide a barrier against skin contact, preventing irritation.[2] A lab coat protects the skin and clothing from contamination.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatible Materials: Avoid strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

-

Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Spill Response

The following diagram illustrates the decision-making process for responding to a chemical spill.

Caption: Decision-making flowchart for chemical spill response.

For a minor spill, trained laboratory personnel can manage the cleanup. For a major spill, the area should be evacuated, and emergency services or the institutional Environmental Health and Safety (EHS) department should be contacted immediately.[8][9]

Section 6: Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[6] It should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste management company, in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a thorough understanding of its potential hazards and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely unlock its synthetic potential. A proactive and informed approach to laboratory safety is not a barrier to discovery; it is the foundation upon which successful and responsible research is built.

References

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - SAFETY DATA SHEET. (2024-03-30).

- 1458-03-3, Methyl3-amino-6-chloropyrazine-2-carboxylate Formula - ECHEMI.

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Safety Data Sheets - Echemi.

- 2-amino-5-chloropyrazine AldrichCPR 33332-29-5 - Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. (2024-12-27).

- CAS 33332-29-5: 5-Chloro-2-pyrazinamine | CymitQuimica.

- Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-sulfonyl Chloride - Benchchem.

- This compound | 1458-03-3 - ChemicalBook. (2026-01-13).

- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.

- Procedure for Chemical Spills - Ajman University.

Sources

- 1. This compound | 1458-03-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CAS 33332-29-5: 5-Chloro-2-pyrazinamine | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

Methodological & Application

Application Notes and Protocols: Methyl 3-amino-6-chloropyrazine-2-carboxylate as a Versatile Intermediate for Novel Antimicrobial Agents

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds and the Role of Pyrazine Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new chemical entities with novel mechanisms of action. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, and among them, the pyrazine core is a privileged scaffold found in numerous biologically active compounds.[1][2] Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[3][4][5] The inherent electron-deficient nature of the pyrazine ring, due to the presence of two nitrogen atoms, allows for diverse chemical modifications and interactions with biological targets.[6]

This guide focuses on the strategic use of Methyl 3-amino-6-chloropyrazine-2-carboxylate as a key intermediate in the synthesis of novel antimicrobial agents. Its trifunctional nature—an amino group, a chloro leaving group, and an ester—provides a versatile platform for building a diverse library of compounds through various synthetic transformations. We will explore the synthesis of this intermediate and its subsequent elaboration into potent antimicrobial molecules, providing detailed protocols and insights into the structure-activity relationships that govern their efficacy.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of the starting material is paramount for any drug discovery campaign. This compound can be reliably prepared from the readily available Methyl 3-aminopyrazine-2-carboxylate through electrophilic chlorination.

Protocol 1: Synthesis of this compound

This protocol details the chlorination of Methyl 3-aminopyrazine-2-carboxylate using N-chlorosuccinimide (NCS) as the chlorinating agent.

Causality of Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is chosen as a mild and effective source of electrophilic chlorine. Its use avoids the harsh conditions and potential side reactions associated with reagents like chlorine gas.

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction at an elevated temperature without participating in the reaction.

-

Elevated Temperature (82 °C): Heating the reaction mixture is necessary to achieve a reasonable reaction rate and drive the chlorination to completion.

-

Recrystallization: This purification step is crucial for obtaining a high-purity product, which is essential for subsequent synthetic transformations where impurities could interfere with the reactions.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of the key intermediate.

Step-by-Step Procedure:

-

Reaction Setup: In a 1 L three-neck flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 3-aminopyrazine-2-carboxylate (100 g, 0.653 mol) and N-chlorosuccinimide (NCS, 87.2 g, 0.653 mol) in acetonitrile (500 mL).[7]

-

Reaction: Heat the reaction mixture to 82 °C and maintain this temperature with vigorous stirring for 12 hours to ensure the reaction goes to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile solvent by distillation under reduced pressure.[7]

-

Purification: The resulting crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product as bright green crystals.[7]

-

Characterization: The structure and purity of the obtained this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is approximately 92%.[7]

Application in the Synthesis of Antimicrobial Agents

The strategic placement of the amino, chloro, and ester groups on the pyrazine ring of this compound allows for a variety of chemical transformations to generate diverse molecular scaffolds with potential antimicrobial activity.

Synthesis of 3,6-Disubstituted Pyrazine-2-carboxamide Derivatives via Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) by various amines. This reaction is a cornerstone for creating a library of derivatives with diverse substituents at this position. The resulting ester can then be converted to a carboxamide, a common pharmacophore in antimicrobial agents.

Reaction Pathway Diagram:

Caption: General pathway to 3,6-disubstituted pyrazine-2-carboxamides.

Protocol 2: Synthesis of 3-Amino-6-(benzylamino)pyrazine-2-carboxamide Derivatives

This protocol provides a general method for the synthesis of 3-amino-6-(benzylamino)pyrazine-2-carboxamide derivatives, which have shown promising antimycobacterial activity.[8] This is adapted from a similar synthesis starting with 3-chloropyrazine-2-carboxamide.[8]

Causality of Experimental Choices:

-

Nucleophilic Substitution: The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group activates the chlorine atom for nucleophilic attack by the amine.

-

Base (e.g., Triethylamine or Pyridine): A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent (e.g., THF or Methanol): The choice of solvent depends on the reaction conditions (conventional heating vs. microwave). Both are capable of dissolving the reactants and facilitating the reaction.

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[8]

-

Ammonolysis: The conversion of the methyl ester to the primary amide is a standard and efficient method to introduce the carboxamide functionality, which is often crucial for biological activity in this class of compounds.

Step-by-Step Procedure:

-

Nucleophilic Substitution (Conventional Heating): a. Dissolve this compound (1.0 eq) in tetrahydrofuran (THF). b. Add the desired substituted benzylamine (2.0 eq) and triethylamine (1.0 eq). c. Heat the mixture to reflux (approximately 70 °C) and stir for 15 hours.[8] Monitor the reaction by TLC. d. After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by flash chromatography to obtain the substituted methyl ester.

-

Nucleophilic Substitution (Microwave-Assisted): a. In a microwave-safe vessel, combine this compound (1.0 eq), the substituted benzylamine (2.0 eq), and pyridine (1.0 eq) in methanol. b. Seal the vessel and heat in a microwave reactor at 140 °C for 30 minutes.[8] c. After cooling, remove the solvent and purify the product by flash chromatography.

-

Ammonolysis: a. Dissolve the purified substituted methyl ester in an excess of 2M ammonia in ethanol. b. Stir the mixture at room temperature for 24 hours. The product will often precipitate from the solution. c. Evaporate the solvent and excess ammonia under reduced pressure to yield the final 3-amino-6-(substituted-amino)pyrazine-2-carboxamide derivative.[9]

Synthesis of Fused Heterocyclic Systems: Pteridines and Pyrido[2,3-b]pyrazines

The 1,2-diamine functionality of the pyrazine intermediate can be exploited to construct fused heterocyclic systems like pteridines and pyrido[2,3-b]pyrazines, which are known to possess a wide range of biological activities, including antimicrobial effects.[3][10]

Reaction Pathway Diagram:

Caption: Synthesis of fused heterocyclic systems.

Protocol 3: General Procedure for the Synthesis of Pteridinone Derivatives

This protocol describes a general approach to pteridinone synthesis through the condensation of an aminopyrazine with guanidine.

Causality of Experimental Choices:

-

Condensation Reaction: This reaction relies on the nucleophilic character of the amino groups of both the pyrazine and guanidine to react with the electrophilic carbonyl carbon of the ester and subsequently cyclize to form the fused ring system.

-

Guanidine: Guanidine provides the necessary atoms to form the pyrimidine ring of the pteridine core.

Step-by-Step Procedure:

-

Reaction Setup: Combine this compound and guanidine in a suitable solvent, such as an alcohol.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Purification: After the reaction is complete, the product can often be isolated by filtration upon cooling. Further purification can be achieved by recrystallization or chromatography. The product can also be purified via its sodium salt.[7]

Structure-Activity Relationship (SAR) and Data Presentation

The antimicrobial activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring. A systematic variation of these substituents allows for the exploration of the structure-activity relationship (SAR) and the optimization of antimicrobial potency.

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound ID | R Group at C6 | Test Organism | MIC (µg/mL) | Reference |

| 1 | -NH-CH₂-(4-methylphenyl) | Mycobacterium tuberculosis H37Rv | 1.56 | [8] |

| 2 | -NH-CH₂-(4-aminophenyl) | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |

| 3 | -NH-CH₂-(3-trifluoromethylphenyl) | Mycobacterium tuberculosis H37Rv | 12.5 | [8] |

| 4 | -NH-CH₂-(4-chlorophenyl) | Staphylococcus aureus | 31.25 | [8] |

| 5 | -NH-CH₂-(3-trifluoromethylphenyl) | Enterococcus faecalis | 62.5 | [8] |

| 6 | -Cl (Pyrazinamide) | Mycobacterium tuberculosis H37Rv | ~20 (at acidic pH) | [11] |

Key SAR Insights:

-

Substitution at C6: The replacement of the chlorine atom at the 6-position with various substituted benzylamino groups generally leads to potent antimycobacterial activity.[8]

-

Electronic Effects of Substituents: Electron-donating groups (e.g., -CH₃, -NH₂) on the benzyl ring appear to enhance antimycobacterial activity compared to electron-withdrawing groups (e.g., -CF₃).[8]

-

Antibacterial Spectrum: While potent against M. tuberculosis, some derivatives show only moderate activity against Gram-positive bacteria like S. aureus and E. faecalis, and limited activity against Gram-negative bacteria.[8]

Mechanism of Action

The precise mechanism of action for many novel pyrazine derivatives is still under investigation. However, for antimycobacterial pyrazinamide analogues, a key target is believed to be the mycobacterial enoyl-ACP reductase (InhA).[8] InhA is a crucial enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death. Molecular docking studies have shown that the pyrazine core and the carboxamide moiety of these compounds can form key hydrogen bonding interactions within the active site of InhA.[8]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a robust framework for researchers to generate libraries of pyrazine-based compounds for antimicrobial screening. The amenability of this intermediate to various chemical modifications, coupled with the promising antimicrobial activity of its derivatives, makes it an attractive starting point for drug discovery programs aimed at combating the growing threat of antimicrobial resistance. Further exploration of the structure-activity relationships and elucidation of the mechanisms of action of these compounds will be crucial for the development of the next generation of pyrazine-based antimicrobial drugs.

References

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 3-amino-6-chloropyrazine-2-carboxylate as a Pivot Scaffold in Anticancer Drug Discovery

Topic: "Methyl 3-amino-6-chloropyrazine-2-carboxylate" in the synthesis of anticancer compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic anticancer drug design, the pyrazine core remains a privileged structure due to its ability to mimic purine bases and participate in critical hydrogen-bonding interactions within kinase ATP-binding pockets.[1] This compound (CAS: 1458-03-3) serves as a high-value "pivot scaffold." Its unique trisubstituted pattern—comprising an electrophilic chlorine at C-6, a nucleophilic amino group at C-3, and an electrophilic ester at C-2—enables divergent synthesis pathways.[1] This guide details the protocols for leveraging this intermediate to synthesize FGFR inhibitors , pteridinone-based antimetabolites , and MK-2 kinase inhibitors .

Chemical Profile & Reactivity Logic

Physicochemical Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1458-03-3 |

| Molecular Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Yellow to bright green crystalline solid |

| Melting Point | 140–143 °C |

| Solubility | Soluble in DMSO, DMF, hot acetonitrile; sparingly soluble in water |

The "Pivot" Reactivity Concept

The utility of this scaffold lies in its orthogonal reactivity, allowing sequential functionalization without protecting groups:

-

Site A (C-6 Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) due to the electron-deficient pyrazine ring.[1] -

Site B (C-2 Ester + C-3 Amine): A "linchpin" motif for heterocyclization.[1] Condensation with guanidines, isocyanates, or urea derivatives yields pteridin-4-ones (bicyclic structures mimicking folate/guanine).

Core Synthesis Protocols

Protocol A: Scalable Synthesis of the Scaffold

Context: Commercial supplies can be expensive or variable in purity.[1] In-house synthesis from methyl 3-aminopyrazine-2-carboxylate is cost-effective.

Reagents:

-

Methyl 3-aminopyrazine-2-carboxylate (Starting Material)[2][3][4]

-

N-Chlorosuccinimide (NCS)[3]

-

Acetonitrile (ACN)

Step-by-Step Methodology:

-

Dissolution: Charge a 3-neck round-bottom flask with Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and ACN (5 vol). Stir until fully dissolved.

-

Chlorination: Add NCS (1.05 eq) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction; monitor internal temperature.

-

Reaction: Heat the mixture to 82 °C (reflux) and stir for 12 hours.

-

Workup: Cool to room temperature. Remove solvent in vacuo.[1]

-

Purification: Recrystallize the crude residue from a mixture of petroleum ether/ethyl acetate (3:1).

-

Yield Expectation: 90–92% as bright green/yellow crystals.[1]

-

Protocol B: Divergent Synthesis Pathways (Visualized)

The following diagram illustrates how to direct this scaffold toward two distinct anticancer classes: Kinase Inhibitors (via C-6 substitution) and Antimetabolites (via Cyclization).

Figure 1: Divergent synthetic utility of the scaffold. Path A targets kinase selectivity pockets; Path B constructs bicyclic cores for DNA intercalation or metabolic inhibition.

Application Case Study: Synthesis of FGFR Inhibitors

Target: Fibroblast Growth Factor Receptor (FGFR), a validated target in urothelial and biliary tract cancers.

Rationale: The 3-amino-pyrazine-2-carboxamide motif functions as a hinge-binder in the ATP pocket of FGFR. The C-6 substituent extends into the solvent-exposed region or the hydrophobic back pocket, tuning selectivity.[1]

Detailed Workflow (Compound 18i Analog)

Step 1: C-6 Modification (Suzuki Coupling)

-

Setup: In a microwave vial, combine this compound (1 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and

(2.0 eq). -

Catalyst: Add

(5 mol%). -

Solvent: Add 1,4-Dioxane/Water (4:1). Degas with Argon for 5 mins.

-

Reaction: Heat at 100 °C for 4 hours (or MW 120 °C for 30 min).

-

Result: Methyl 3-amino-6-(3,5-dimethoxyphenyl)pyrazine-2-carboxylate.

Step 2: Amide Formation (The Warhead)

-

Hydrolysis: Treat the ester from Step 1 with LiOH (THF/H2O) to generate the carboxylic acid.[1]

-

Coupling: React the acid with a substituted amine (e.g., 3,5-dihydroxyphenylamine for H-bonding) using HATU and DIPEA in DMF.

-

Outcome: High-affinity FGFR inhibitor (

in sub-micromolar range).[1]

Protocol: Synthesis of Pteridin-4-ones (Antimetabolites)

Target: Folate metabolism and DNA synthesis pathways.

Mechanism: The vicinal amino-ester motif reacts with electrophilic carbon centers to close the pyrimidine ring, forming the pteridine core.

Methodology:

-

Reactants: Suspend this compound (1 eq) in Ethanol.

-

Cyclization Agent: Add formamidine acetate (for unsubstituted pteridine) or guanidine HCl (for 2-amino-pteridine).[1]

-

Base: Add NaOEt (2.5 eq) freshly prepared.

-

Conditions: Reflux for 6–8 hours. The solution will turn from yellow to fluorescent blue/green (characteristic of pteridines).[1]

-

Isolation: Acidify with acetic acid to pH 5. The product precipitates.[1]

-

Significance: The resulting 6-chloropteridin-4-one can be further functionalized at the 6-position via

with amines to generate libraries of potential anticancer agents.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Coupling | Hydrolysis of the C-6 Chlorine or Protodeboronation | Switch base to |

| Incomplete Chlorination (Protocol A) | Moisture in ACN or old NCS reagent | Recrystallize NCS before use; ensure ACN is dry (<0.1% water). |

| Product Oiling Out (Amidation) | High polarity of the amide | Triturate with cold diethyl ether or perform reverse-phase flash chromatography (C18). |

| Regioselectivity Issues | Competition between | At low temps (<0 °C), |

References

-

ChemicalBook. (2025).[1][5] this compound Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73828, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from

-

Wang, Z., et al. (2024).[1] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Molecules. Retrieved from (Note: Contextual match for FGFR inhibitor synthesis workflow).

-

ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate and Pyrazine Analogs. Retrieved from

-

Sigma-Aldrich. (2025).[1][6] Methyl 3-amino-2-pyrazinecarboxylate Product Information. Retrieved from

Sources

- 1. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1458-03-3 [chemicalbook.com]

- 4. This compound|1458-03-3|Xinkai [xinkaibio.com]

- 5. researchgate.net [researchgate.net]

- 6. メチル 3,5-ジアミノ-6-クロロピラジン-2-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Spectroscopic Characterization of Methyl 3-amino-6-chloropyrazine-2-carboxylate Derivatives

Introduction: The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery

Methyl 3-amino-6-chloropyrazine-2-carboxylate and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in a multitude of biologically active molecules.[1] The specific substitution pattern of an amino group, a halogen, and a carboxylate ester on the pyrazine core imparts these molecules with a unique electronic and steric profile, making them valuable building blocks for the synthesis of targeted therapeutic agents. Notably, derivatives of this scaffold have been investigated as potent inhibitors of critical cellular kinases, such as the mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and fibroblast growth factor receptor (FGFR), which are implicated in inflammatory diseases and various cancers.[2]

The journey from a promising molecular scaffold to a clinically effective drug is underpinned by rigorous structural characterization. Unambiguous confirmation of the chemical identity, purity, and structural intricacies of these derivatives is paramount. This application note provides a comprehensive guide to the spectroscopic characterization of this compound and its derivatives, leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation guidelines presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently elucidate the structures of these important compounds.

I. Synthesis of the Core Scaffold: this compound

A fundamental prerequisite for spectroscopic analysis is the synthesis of the target compound. A common and effective method for the preparation of this compound involves the chlorination of its precursor, methyl 3-aminopyrazine-2-carboxylate.[2]

Protocol 1: Synthesis of this compound

-

Reactant Preparation: In a suitable reaction vessel, dissolve methyl 3-aminopyrazine-2-carboxylate in acetonitrile.

-

Chlorination: Add an equimolar amount of N-chlorosuccinimide (NCS) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with stirring for 12 hours to ensure the reaction goes to completion.[2]

-

Work-up: After the reaction is complete, remove the acetonitrile solvent by distillation under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a mixed solvent system, such as petroleum ether/ethyl acetate, to yield the final product.[2]

Caption: Synthetic workflow for the preparation of the target compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

A. ¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

The ¹H NMR spectrum of a this compound derivative will exhibit characteristic signals corresponding to the aromatic proton on the pyrazine ring, the protons of the amino group, and the protons of the methyl ester.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazine-H | 7.8 - 8.3 | Singlet | The exact chemical shift is influenced by the substituents on the ring. |

| Amino (-NH₂) | 7.5 - 7.6 (in DMSO-d₆) | Broad Singlet | The chemical shift can be variable and the signal may be broad due to quadrupole broadening and exchange with residual water. In some deuterated solvents like CDCl₃, this signal may be difficult to detect.[3] |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet | A sharp singlet integrating to three protons. |

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for these compounds due to their good solubility and its ability to slow down the exchange of the -NH₂ protons, making them more readily observable.[3] Deuterated chloroform (CDCl₃) can also be used, but the amino protons may be broader or not observed.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Protocol 2: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: A spectral width of 0-12 ppm is appropriate.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (TMS). Integrate all signals to determine the relative number of protons.

B. ¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 163 - 167 | The chemical shift is sensitive to the electronic environment. |

| Pyrazine Ring Carbons (C-N) | 130 - 155 | The exact chemical shifts depend on the substitution pattern. |

| Methyl Ester (-OCH₃) | 52 - 55 | A characteristic signal for the methyl ester carbon. |

Causality Behind Experimental Choices:

-

Decoupling: Proton decoupling is almost always employed in ¹³C NMR to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

-

Solvent: The same deuterated solvent used for ¹H NMR can be used for ¹³C NMR.

Protocol 3: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of 0-200 ppm is standard.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule. For this compound derivatives, FT-IR is particularly useful for confirming the presence of the amino, carbonyl, and pyrazine ring functionalities.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands for primary amines) |

| Amino (-NH₂) | N-H Bend | 1580 - 1650 | Medium to Strong |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1685 | Strong |

| Pyrazine Ring | C=N/C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ester (C-O) | C-O Stretch | 1200 - 1350 | Strong |

Causality Behind Experimental Choices:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are the most common techniques. ATR is often preferred due to its simplicity and minimal sample preparation.

Protocol 4: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is typically sufficient.

-

Number of Scans: Co-add 16-32 scans to obtain a good quality spectrum.

-

-

Data Processing: Perform a background scan before analyzing the sample. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Caption: A generalized workflow for the spectroscopic characterization of the target derivatives.

IV. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring, being an aromatic system, exhibits characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the ring.

Expected Absorption Maxima (λ_max):

Pyrazine and its derivatives typically show two main absorption bands:

-

A strong absorption band in the range of 220-270 nm , corresponding to a π → π* transition.

-

A weaker, more structured absorption band in the range of 290-380 nm , corresponding to an n → π* transition.[4]

Causality Behind Experimental Choices:

-

Solvent Selection: Solvents such as ethanol, methanol, or acetonitrile are commonly used as they are transparent in the UV-Vis region of interest. The polarity of the solvent can influence the position of the absorption maxima.

Protocol 5: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: Scan from 200 to 400 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

V. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the derivative. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The pyrazine ring is relatively stable, but fragmentation can occur through the loss of small molecules like HCN.

Protocol 6: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed masses.

Caption: A simplified, illustrative fragmentation pathway for a generic derivative.

VI. Conclusion: An Integrated Approach to Structural Verification

The robust characterization of this compound derivatives is a critical step in the drug discovery and development pipeline. No single spectroscopic technique provides a complete structural picture. Therefore, an integrated approach, combining the insights from NMR, FT-IR, UV-Vis, and Mass Spectrometry, is essential for unambiguous structure elucidation. The protocols and interpretive guidelines presented in this application note provide a solid foundation for researchers to confidently characterize these and other related heterocyclic compounds, thereby accelerating the pace of innovation in medicinal chemistry.

References

-

Abdel-Maksoud, M. S., Copple, P., Wicht, K., & Jampilek, J. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(11), 3328. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72669, Methyl 3-aminopyrazinecarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved from [Link]

- Yadav, P., & Singh, R. (2018). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. International Journal of ChemTech Research, 11(05), 230-244.

-

MDPI. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(1), 162. [Link]

-

PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3508. [Link]

-

Journal of Environmental Nanotechnology. (2017). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology, 6(3), 1-10. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research, 12(9), 4654-4663. [Link]

Sources

Protocol for the synthesis of substituted pyrazines using "Methyl 3-amino-6-chloropyrazine-2-carboxylate"

Application Note: AN-PYR-042

Abstract & Strategic Overview

Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS: 1458-03-3) represents a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern offers three distinct vectors for orthogonal functionalization, making it an ideal starting material for the synthesis of kinase inhibitors (e.g., PI3K, mTOR), epithelial sodium channel (ENaC) blockers (Amiloride analogs), and anti-tubercular agents.

This guide details the protocols for the chemoselective modification of this scaffold, focusing on the competition between the electron-withdrawing ester and the electron-donating amine, and how to leverage these electronic effects for high-yield synthesis.

Reactivity Map

The pyrazine core is electron-deficient (

Figure 1: Orthogonal reactivity vectors of the pyrazine scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( ) at C-6

Objective: Introduction of amine or thiol diversity elements at the C-6 position.

Scientific Rationale:

While the C-3 amino group is electron-donating (deactivating the ring toward nucleophiles), the C-2 ester and N-1 nitrogen provide significant electron withdrawal via resonance and induction, respectively. This "push-pull" electronic system activates the C-6 chloride sufficiently for

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)

-

Work-up: Ethyl acetate, Brine,

Step-by-Step Procedure

-

Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve the pyrazine substrate (1.0 mmol, 187 mg) in anhydrous DMF (3.0 mL).

-

Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the amine nucleophile (1.2 mmol).

-

Expert Tip: If using a volatile amine (e.g., methylamine), use a sealed tube or pressure vessel.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The product typically becomes more polar than the starting material.

-

Note: If conversion is low after 6 hours, increase temperature to 100°C. The C-3 amine prevents rapid reaction at room temperature compared to simple 2-chloropyrazine.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold water (30 mL).

-

Outcome A (Solid): If a precipitate forms (common for lipophilic amines), filter the solid, wash with water, and dry under vacuum.

-

Outcome B (Oil): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Data Summary: Solvent Effects on

| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| DMF | 80 | 4 | 85-92 | Standard high-yield condition. |

| DMSO | 90 | 3 | 88-95 | Best for poor nucleophiles; difficult work-up. |

| i-PrOH | Reflux | 12 | 60-75 | "Green" alternative; slower kinetics. |

| THF | 60 | 24 | <40 | Too non-polar; poor transition state stabilization. |

Protocol B: Suzuki-Miyaura Cross-Coupling at C-6

Objective: Formation of C-C bonds (Aryl/Heteroaryl) at the C-6 position.

Scientific Rationale: Chloropyrazines are generally less reactive in oxidative addition than bromo- or iodo-analogs. However, the electron-deficient nature of the pyrazine ring facilitates the insertion of Palladium(0). The use of electron-rich, bulky ligands (like S-Phos or X-Phos) or bidentate ligands (dppf) is crucial to stabilize the catalytic cycle and prevent catalyst poisoning by the free C-3 amine.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[2]

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Workflow Diagram (DOT)

Figure 2: Optimized workflow for Palladium-catalyzed coupling on aminopyrazines.

Step-by-Step Procedure

-

Inert Environment: Purge a microwave vial or round-bottom flask with Argon or Nitrogen.

-

Solvent Prep: Degas 1,4-dioxane and 2M

separately by sparging with argon for 15 minutes. -

Assembly: Add the pyrazine substrate (1.0 mmol), boronic acid (1.5 mmol), and

(40 mg, 0.05 mmol) to the vial. -

Solvation: Add degassed dioxane (4 mL) and 2M

(1.5 mL). -

Reaction: Seal the vessel and heat to 90°C for 2–12 hours.

-

Expert Tip: If using a microwave reactor, heat to 110°C for 30–45 minutes.

-

-

Work-up:

-

Dilute with Ethyl Acetate (20 mL).

-

Filter through a pad of Celite to remove Palladium black.

-

Wash the organic layer with water and brine.

-

-

Purification: Flash chromatography. Note that aminopyrazines can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

Protocol C: Ester Hydrolysis (Saponification)

Objective: Conversion of the C-2 methyl ester to the carboxylic acid for subsequent coupling (amide bond formation).

Scientific Rationale: The hydrolysis of this specific ester requires care during the work-up. The product is a zwitterionic amino acid (pyrazine N-1/C-3 amine are basic; C-2 carboxylic acid is acidic). Incorrect pH adjustment during isolation will result in high water solubility and product loss.

Procedure

-

Dissolution: Dissolve the ester (1.0 mmol) in THF (3 mL) and Water (1 mL).

-

Base Addition: Add Lithium Hydroxide Monohydrate (

) (2.0 equiv).-

Why LiOH? It is milder than NaOH and less likely to cause nucleophilic attack at C-6 (displacement of Cl by OH) which is a known side reaction at high temperatures.

-

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (disappearance of ester peak).

-

Critical Isolation Step:

-

Cool to 0°C.[3]

-

Carefully acidify with 1M HCl dropwise to pH 3–4 .

-

Observation: The product should precipitate as a solid.

-

Filter the solid and wash with a small amount of cold water.

-

If no precipitate: The product is likely zwitterionic and water-soluble. Evaporate the THF, freeze-dry (lyophilize) the aqueous layer to obtain the crude acid with LiCl salts. Use this crude mixture directly in amide coupling steps, accounting for the salt weight.

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield in | C-3 Amine deactivation | Switch solvent to NMP and heat to 120°C (microwave). Add 1.0 eq of KI to generate the more reactive transient iodide. |

| Pd Catalyst "Death" | Free amine coordination | Use "pre-catalysts" like XPhos Pd G2 or protect the amine (e.g., Boc) prior to coupling. |

| Hydrolysis Side Product | Reduce temperature to 0°C or use | |

| Poor Solubility | Pyrazine stacking | Use solvent mixtures: DCM/MeOH (9:1) or add HFIP (Hexafluoroisopropanol) for LCMS analysis. |

References

-

Synthesis of Substituted Pyrazines: Doležal, M., et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 2002.[4]

-

Reactivity of Chloropyrazines: Walsh, K., Sneddon, H. F., & Moody, C. J. "Amination of Heteroaryl Chlorides: Palladium Catalysis or

-

Suzuki Coupling on Heterocycles: Li, X., et al. "Aminative Suzuki–Miyaura coupling." Science, 2024.

-

Hydrolysis Protocols: "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester." Journal of Chemical and Pharmaceutical Research, 2014.

-

General Pyrazine Chemistry: Patents AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.

Sources

Application Notes and Protocols: Continuous Flow Synthesis and Application of Methyl 3-amino-6-chloropyrazine-2-carboxylate

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]

- 3. Modern flow chemistry – prospect and advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1458-03-3 [chemicalbook.com]

- 5. avesis.medipol.edu.tr [avesis.medipol.edu.tr]

- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 7. researchgate.net [researchgate.net]

- 8. neuroquantology.com [neuroquantology.com]

- 9. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work. As a key building block for various pharmaceutical agents, including inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a robust and reproducible synthesis is paramount.[1] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, offering logical troubleshooting frameworks and addressing frequently asked questions.

Section 1: Overview of the Primary Synthetic Route

The most common and high-yielding laboratory-scale synthesis involves the direct electrophilic chlorination of Methyl 3-aminopyrazine-2-carboxylate using N-Chlorosuccinimide (NCS). The electron-donating amino group at the 3-position activates the pyrazine ring, directing chlorination preferentially to the electron-rich 6-position.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be a self-validating system.[2]

-

Reagent Preparation: In a suitable three-neck flask equipped with a condenser and magnetic stirrer, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile (approx. 5 mL per gram of starting material).

-

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0 - 1.05 eq) to the solution. Note: Using a slight excess of NCS can drive the reaction to completion, but a larger excess risks over-chlorination.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature with vigorous stirring for 12-16 hours.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 2:1 Hexane/Ethyl Acetate. The product will appear as a new, typically lower Rf spot.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile solvent by distillation under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization. A common and effective solvent system is a mixture of petroleum ether and ethyl acetate.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add petroleum ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Final Product: Filter the resulting crystals, wash with a small amount of cold petroleum ether, and dry in vacuo to obtain this compound as a bright green or yellow crystalline solid.[2]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than the reported >90%. What are the common causes?

A1: Low yield is a frequent issue stemming from several potential factors. A systematic diagnosis is key.

-

Cause 1: Incomplete Reaction: The reaction may not have reached completion.

-

Troubleshooting: Before work-up, ensure the starting material spot on the TLC is completely gone. If the reaction has stalled, a small additional charge of NCS (0.1 eq) can be added. Also, verify the reaction temperature is consistently at reflux.

-

-

Cause 2: Purity of Reagents: The quality of your starting materials is critical.

-

Troubleshooting: NCS can degrade over time. Use a freshly opened bottle or test the activity of your NCS on a small scale. The starting ester must be pure and dry.

-

-

Cause 3: Degradation of Product: While generally stable, prolonged heating in the presence of impurities could lead to degradation.

-

Troubleshooting: Do not extend the reaction time unnecessarily. Once the starting material is consumed, proceed with the work-up.

-

-

Cause 4: Loss During Purification: The product may be lost during the recrystallization step.

-

Troubleshooting: Ensure you are using a minimal amount of hot solvent to dissolve the crude product. If the product remains in the mother liquor, concentrate the liquor and attempt a second recrystallization or purify the residue by column chromatography.

-

Troubleshooting Decision Tree for Low Yield

Caption: Decision-making process for troubleshooting low reaction yields.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities and how can I prevent them?

A2: The formation of side-products is a common challenge in aromatic substitutions.

-

Impurity 1: Unreacted Starting Material: (Rf similar to the standard). This is the most common "impurity" and indicates an incomplete reaction. See Q1 for solutions.

-

Impurity 2: Dichlorinated Product: (Likely a lower Rf than the desired product due to the second chloro group). This arises from the over-chlorination of the product.

-

Prevention: Use precise stoichiometry. Do not exceed 1.05 equivalents of NCS. Ensure the NCS is added in one portion at the beginning and not in multiple large excesses.

-

-

Impurity 3: Succinimide: (A byproduct of NCS, often polar and may streak or stay at the baseline).

-

Removal: Succinimide is highly soluble in water. While the described protocol uses direct evaporation, a modified work-up involving dilution with a water-immiscible solvent (like ethyl acetate) and washing with water can effectively remove this impurity before crystallization.

-

-

Impurity 4: Hydrolyzed Product: If water is present, the methyl ester can hydrolyze back to the carboxylic acid, especially at elevated temperatures.

-

Prevention: Use anhydrous acetonitrile and ensure all glassware is thoroughly dried.

-

Q3: The final product is difficult to purify by recrystallization, yielding an oily or impure solid. What are the best practices?

A3: Purification is as critical as the reaction itself. When recrystallization fails, a more robust method is needed.

-

Recrystallization Optimization:

-

Solvent Choice: The petroleum ether/ethyl acetate system is effective.[2] Experiment with the ratio. For more polar impurities, increase the proportion of petroleum ether. For less polar impurities, use more ethyl acetate.

-

Technique: Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Slow cooling is crucial for forming pure crystals. Rapid crashing will trap impurities.

-

-

Alternative Purification: Column Chromatography:

-

When to Use: If recrystallization fails or if impurities are very close in polarity to the product.

-

Stationary Phase: Silica gel is standard.

-

Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is a good starting point. Begin with a low polarity (e.g., 10% EtOAc in hexane) and gradually increase the polarity to elute your product.

-

Section 3: Precursor Synthesis & Challenges

Q4: I am synthesizing the starting material, Methyl 3-aminopyrazine-2-carboxylate, from 3-aminopyrazine-2-carboxylic acid and encountering difficulties. What are the key challenges?

A4: The esterification of 3-aminopyrazine-2-carboxylic acid is not always trivial. The molecule is zwitterionic, often exhibiting poor solubility in common organic solvents, and the amino group can interfere with standard esterification conditions.

-

Challenge 1: Fischer Esterification (Acid Catalyst in Methanol):

-

Issue: The amino group will be protonated by the strong acid (e.g., H₂SO₄), which can further decrease solubility. The reaction often requires prolonged heating.[3]

-